3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
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Overview
Description
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is an organic compound that features a trifluoromethyl group, which is known for its unique chemical properties. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is utilized in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is unique due to its specific substitution pattern and the presence of the dimethylurea moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2711-20-8 |
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Molecular Formula |
C10H10ClF3N2O |
Molecular Weight |
266.65 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,1-2H3,(H,15,17) |
InChI Key |
WPKYGXCUDANURX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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